molecular formula C13H14N4O2 B11787716 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-imidazole-4-carboxylic acid

1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B11787716
M. Wt: 258.28 g/mol
InChI Key: IWESUVDMSNICSJ-UHFFFAOYSA-N
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Description

1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound that features a unique combination of a cycloheptane ring fused with a pyridazine ring and an imidazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a cycloheptanone derivative, the introduction of a pyridazine ring can be achieved through a condensation reaction with hydrazine derivatives. Subsequent steps involve the formation of the imidazole ring and the carboxylic acid group through various organic transformations, such as cyclization and oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • 6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridine
  • 6,7,12,13-Tetrahydro-5H-cyclohepta[2,1-b:3,4-b’]diindole
  • 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-ones

Uniqueness: 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-imidazole-4-carboxylic acid is unique due to its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

1-(6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C13H14N4O2/c18-13(19)11-7-17(8-14-11)12-6-9-4-2-1-3-5-10(9)15-16-12/h6-8H,1-5H2,(H,18,19)

InChI Key

IWESUVDMSNICSJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=NN=C2CC1)N3C=C(N=C3)C(=O)O

Origin of Product

United States

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